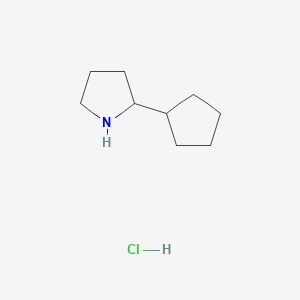

2-Cyclopentylpyrrolidine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-cyclopentylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-5-8(4-1)9-6-3-7-10-9;/h8-10H,1-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOOWJJBZOXVKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclopentylpyrrolidine Hydrochloride

Strategies for Stereoselective Pyrrolidine (B122466) Ring Construction

The construction of the pyrrolidine ring with defined stereochemistry is the cornerstone of synthesizing optically active 2-substituted pyrrolidines. Methodologies can be broadly categorized by their approach to installing chirality, whether by using pre-existing stereocenters, employing chiral catalysts, or through substrate-controlled cyclization reactions.

The chiral pool represents a collection of abundant and inexpensive enantiopure compounds provided by nature, such as amino acids, which serve as versatile starting materials for complex synthesis. wikipedia.org L-proline, L-glutamic acid, and other amino acids are common precursors for constructing the pyrrolidine skeleton, leveraging their inherent chirality to produce enantiomerically pure targets. nih.govresearchgate.net

The general strategy involves chemical modification of the amino acid precursor while preserving the original stereocenter. For example, L-glutamic acid can be converted into (S)-5-carbethoxy-2-pyrrolidinone, which upon reduction yields (S)-5-(hydroxymethyl)-2-pyrrolidinone. researchgate.net This intermediate is a versatile building block for further elaboration into 2-substituted pyrrolidines. Similarly, (S)-prolinol, obtained via the reduction of L-proline, is a key starting material for synthesizing a variety of pyrrolidine-containing drugs and complex molecules. nih.gov The synthesis begins with the chiral amino acid, and subsequent steps build upon this scaffold to introduce the desired substituent at the C2 position.

| Precursor | Key Intermediate(s) | Typical Transformations |

| L-Glutamic Acid | (S)-5-Carbethoxy-2-pyrrolidinone | Reduction, Halogenation |

| L-Proline | (S)-Prolinol, N-protected Proline | Reduction, Oxidation, Alkylation |

| L-Alanine | N-protected Alaninol | Conversion to oxazolidines, Grignard addition |

Asymmetric [3+2] cycloaddition reactions are a powerful tool for the de novo construction of the pyrrolidine ring with high stereocontrol. nih.gov This method typically involves the reaction of an azomethine ylide (a 1,3-dipole) with a dipolarophile (an alkene). The stereoselectivity of the reaction can be controlled by using chiral catalysts. nih.gov

In this approach, an imine derived from an amino acid ester (like a glycine ester) acts as the azomethine ylide precursor. In the presence of a chiral metal complex, such as those formed with Nickel(II) or Copper(II), the ylide is generated and reacts with an activated alkene. nih.gov The facial selectivity of the cycloaddition is dictated by the chiral ligand coordinated to the metal center, leading to the formation of a highly enantioenriched pyrrolidine product. This method is advantageous as it constructs the heterocyclic core and up to four stereocenters in a single, atom-economical step. nih.govnih.gov

Intramolecular cyclization of acyclic precursors via reductive amination is another effective strategy for forming the pyrrolidine ring. nih.gov This approach often involves the cyclization of a linear molecule containing both an amine and a carbonyl group (or a precursor that can be converted to one).

A modern and highly efficient variation of this method utilizes biocatalysis. Transaminases (TAs) can be used for the asymmetric synthesis of 2-substituted pyrrolidines starting from commercially available ω-chloroketones. acs.orgresearchgate.net The enzyme catalyzes the stereoselective amination of the ketone to form a chiral amino intermediate. This intermediate then undergoes spontaneous intramolecular cyclization via nucleophilic substitution of the terminal chloride to yield the enantioenriched 2-substituted pyrrolidine. acs.org This chemoenzymatic cascade provides access to either enantiomer of the product with high enantiomeric excess (>99.5%) and in good yields, simply by selecting the appropriate (R)- or (S)-selective transaminase. acs.orgresearchgate.net Another pathway involves the reductive amination of an aldehyde, followed by cyclization to form the final pyrrolidine structure. nih.gov

Enantioselective Introduction of the Cyclopentyl Substituent

While some methods construct the ring and install the substituent simultaneously, other strategies involve adding the C2-substituent to a pre-formed chiral pyrrolidine precursor. The diastereoselective addition of organometallic reagents to chiral electrophiles derived from the chiral pool is a common and effective method. nih.gov

For instance, a chiral N-acyliminium ion can be generated from an N-protected proline derivative. The existing stereocenter at C5 directs the nucleophilic attack of a Grignard reagent, such as cyclopentylmagnesium bromide. The cyclopentyl group adds to the iminium ion from the sterically less hindered face, leading to the desired 2,5-disubstituted pyrrolidine with high diastereoselectivity. nih.gov This substrate-controlled approach ensures that the stereochemistry of the final product is directly related to that of the starting chiral precursor.

Table: Comparison of Stereoselective Addition Methods

| Method | Electrophile | Nucleophile | Stereocontrol |

|---|---|---|---|

| Grignard Addition | Chiral N-Acyliminium Ion | Cyclopentylmagnesium bromide | Substrate-directed (from chiral precursor) |

Preparation and Derivatization of the Hydrochloride Salt Form

For pharmaceutical and research applications, amine compounds are frequently converted into salt forms to improve properties such as solubility, stability, and ease of handling. The hydrochloride salt is the most common choice for basic drugs. google.com

The preparation of 2-Cyclopentylpyrrolidine (B1350951) hydrochloride is typically achieved by treating a solution of the free base with hydrogen chloride. google.comnih.gov A standard laboratory procedure involves dissolving the purified 2-Cyclopentylpyrrolidine free base in an anhydrous organic solvent, such as diethyl ether, dichloromethane, or methanol. nih.gov To this solution, a stoichiometric amount of anhydrous hydrochloric acid, often as a solution in an organic solvent like diethyl ether, is added dropwise with stirring. nih.gov The addition of HCl protonates the basic nitrogen of the pyrrolidine ring, causing the hydrochloride salt to precipitate from the solution. The resulting crystalline solid is then collected by filtration, washed with a small amount of the solvent to remove any residual impurities, and dried under vacuum. google.com

Methodological Advancements in Reaction Efficiency and Scalability

One example of optimization involves the substitution of reagents; for instance, replacing allylmagnesium bromide with the more commercially available and accessible allylmagnesium chloride can be beneficial for scale-up. nih.gov Reaction conditions are also critical. Adjusting parameters such as solvent, temperature, and catalyst loading can lead to significant improvements in yield and purity, as seen in syntheses where changing the solvent from acetonitrile to dichloromethane and lowering the temperature increased the yield of a key intermediate from 56% to 74%. nih.gov

The development of robust, multi-gram or even 100-gram scale procedures is a key indicator of a method's industrial applicability. researchgate.net Biocatalytic methods, such as the transaminase-triggered cyclizations, are also gaining prominence for their scalability and sustainability. acs.org These enzymatic processes are performed in aqueous media under mild conditions and can be scaled up to produce large quantities of chiral amines with exceptional purity, avoiding the need for heavy metal catalysts or complex chiral auxiliaries. acs.orgresearchgate.net

Investigations into the Stereochemistry of 2 Cyclopentylpyrrolidine Hydrochloride

Analysis of Stereoisomeric Forms and Chiral Purity

Due to the presence of two stereocenters, 2-Cyclopentylpyrrolidine (B1350951) hydrochloride can exist as four distinct stereoisomers: (2R,1'R), (2S,1'S), (2R,1'S), and (2S,1'R). These stereoisomers can be classified into two pairs of enantiomers, ((2R,1'R)/(2S,1'S) and (2R,1'S)/(2S,1'R)), and diastereomeric relationships exist between a member of one enantiomeric pair and a member of the other.

The chiral purity, or enantiomeric excess (ee), of a sample is a crucial parameter, as different stereoisomers can exhibit varied biological activities and physical properties. The presence of multiple stereocenters complicates the analysis, as a sample may be pure in terms of one enantiomeric pair but be a mixture of diastereomers. Quality control is therefore essential in manufacturing processes to ensure the desired stereoisomeric form is produced and maintained. nih.gov Interconversion between stereoisomers can potentially occur, further emphasizing the need for robust analytical methods to confirm both identity and purity. nih.gov

Control of Relative and Absolute Stereochemistry in Synthetic Routes

The synthesis of specific stereoisomers of 2-Cyclopentylpyrrolidine hydrochloride requires precise control over both relative and absolute stereochemistry. Stereoselective synthesis, also known as asymmetric or chiral synthesis, is employed to favor the formation of a particular stereoisomer. This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts.

The relative stereochemistry (syn or anti) between the cyclopentyl group and the substituent on the pyrrolidine (B122466) ring is determined by the reaction mechanism and the steric and electronic properties of the reactants and reagents. The absolute stereochemistry (R or S configuration at each chiral center) is controlled by the chirality of the starting materials or the catalyst used. For instance, the choice of a specific enantiomer of a chiral auxiliary can direct the formation of a desired enantiomer of the product.

Stereochemical Influence on Molecular Interactions

The three-dimensional arrangement of atoms in each stereoisomer of this compound directly influences how it interacts with other chiral molecules, such as proteins, enzymes, and receptors in a biological system. These interactions are often highly specific, akin to a lock and key mechanism, where only one stereoisomer fits correctly into the binding site of a biological target.

Consequently, different stereoisomers can elicit distinct biological responses. One enantiomer might be therapeutically active (eutomer), while the other could be less active, inactive, or even cause undesirable effects (distomer). nih.gov Similarly, diastereomers, having different shapes and physical properties, will also exhibit different molecular interactions and biological activities. Therefore, understanding the stereochemistry is fundamental to elucidating the structure-activity relationship of this compound.

Advanced Spectroscopic and Chromatographic Methods for Stereochemical Assignment

Unambiguous determination of the absolute and relative stereochemistry of this compound relies on advanced analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry. By analyzing coupling constants and through-space interactions (e.g., using Nuclear Overhauser Effect spectroscopy or NOESY), the spatial relationship between the cyclopentyl group and the pyrrolidine ring substituents can be established.

Electronic Circular Dichroism (ECD): ECD spectroscopy is particularly useful for determining the absolute configuration of chiral molecules. nih.gov By comparing the experimental ECD spectrum of a sample to reference spectra of known stereoisomers or to theoretically calculated spectra, the absolute stereochemistry can be assigned. nih.gov

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a widely used technique for separating and quantifying enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This allows for the determination of the enantiomeric excess (ee) and the isolation of individual enantiomers.

Gas Chromatography (GC) on Chiral Columns: Similar to chiral HPLC, chiral GC can be used to separate volatile derivatives of the stereoisomers.

The combination of these advanced spectroscopic and chromatographic methods provides a comprehensive toolkit for the complete stereochemical characterization of this compound, ensuring the identity, purity, and stereochemical integrity of the compound.

2 Cyclopentylpyrrolidine Hydrochloride in Catalysis and Chiral Auxiliary Applications

Exploration as an Organocatalyst or Precursor

Derivatives of 2-cyclopentylpyrrolidine (B1350951) have been investigated as organocatalysts, leveraging the fundamental principles of aminocatalysis to achieve asymmetric transformations. The cyclopentyl group at the 2-position of the pyrrolidine (B122466) ring provides a specific steric environment that can influence the stereochemical outcome of a reaction.

Mechanistic Principles of Organocatalysis (e.g., Enamine, Iminium Ion, Hydrogen Bonding)

The catalytic activity of 2-cyclopentylpyrrolidine derivatives in organocatalysis is rooted in their ability to form key reactive intermediates with carbonyl compounds. These mechanisms are central to a broad range of asymmetric transformations. nih.gov

Enamine Catalysis: Secondary amines, such as those derived from 2-cyclopentylpyrrolidine, react with enolizable aldehydes or ketones to form chiral enamines. This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it more nucleophilic and facilitating its reaction with electrophiles. The chiral environment of the catalyst directs the approach of the electrophile, leading to the formation of a stereochemically enriched product.

Iminium Ion Catalysis: In reactions with α,β-unsaturated aldehydes and ketones, the secondary amine catalyst forms a chiral iminium ion. This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, activating it for nucleophilic attack. The steric hindrance provided by the catalyst's substituents, such as the cyclopentyl group, effectively shields one face of the iminium ion, guiding the nucleophile to the opposite face and thereby controlling the stereoselectivity of the reaction.

Hydrogen Bonding: In bifunctional organocatalysts derived from 2-cyclopentylpyrrolidine, functional groups capable of hydrogen bonding, such as amides or ureas, can be incorporated. These groups can activate the electrophile through hydrogen bonding, bringing it into close proximity with the nucleophile in a well-organized, chiral transition state. This dual activation model, combining enamine or iminium ion formation with hydrogen bonding, often leads to higher levels of stereoselectivity. nih.gov

Asymmetric Transformations Catalyzed by 2-Cyclopentylpyrrolidine Derivatives

The application of 2-cyclopentylpyrrolidine-derived organocatalysts has been explored in various asymmetric transformations, demonstrating their potential to induce high levels of stereoselectivity.

While specific data for 2-cyclopentylpyrrolidine hydrochloride is not abundant in readily available literature, the principles are well-established with closely related pyrrolidine-based catalysts. For instance, in asymmetric aldol (B89426) reactions, these catalysts facilitate the reaction between a ketone and an aldehyde, leading to the formation of chiral β-hydroxy ketones. unibo.itnih.gov Similarly, in Michael additions, they catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, generating products with high enantiomeric excess. beilstein-journals.org

The stereochemical outcome of these reactions is highly dependent on the structure of the catalyst, the substrates, and the reaction conditions. The cyclopentyl group in 2-cyclopentylpyrrolidine derivatives plays a crucial role in creating a specific chiral pocket around the reactive intermediate, thereby influencing the facial selectivity of the incoming reagent.

Utility as a Chiral Auxiliary in Asymmetric Synthesis

Beyond its role in organocatalysis, the chiral scaffold of 2-cyclopentylpyrrolidine can be employed as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recovered. wikipedia.org

Stereocontrol in Pericyclic Reactions (e.g., Diels-Alder)

In pericyclic reactions, such as the Diels-Alder reaction, chiral auxiliaries derived from 2-cyclopentylpyrrolidine can be attached to the dienophile to control the facial selectivity of the cycloaddition. The cyclopentyl group can effectively block one face of the dienophile, forcing the diene to approach from the less hindered side. This leads to the formation of a diastereomerically enriched cycloadduct. The level of diastereoselectivity is influenced by the steric bulk of the auxiliary and the reaction conditions, including the use of Lewis acid catalysts that can coordinate to the dienophile and enhance its reactivity and selectivity. nih.govharvard.edu

Diastereoselective Functionalizations (e.g., Michael Additions, Aldol Reactions)

2-Cyclopentylpyrrolidine derivatives can also serve as effective chiral auxiliaries in diastereoselective functionalizations of carbonyl compounds, such as Michael additions and aldol reactions. harvard.edunih.gov By forming a chiral enamine or enolate with the substrate, the auxiliary directs the approach of the electrophile.

For example, in a Michael addition, the chiral enamine formed from a ketone and a 2-cyclopentylpyrrolidine-derived auxiliary will react with a Michael acceptor from a specific face, dictated by the steric hindrance of the cyclopentyl group. Similarly, in an aldol reaction, the chiral auxiliary can control the geometry of the enolate and its subsequent reaction with an aldehyde, leading to the formation of a specific diastereomer of the aldol adduct. The efficiency of the stereocontrol depends on the ability of the auxiliary to create a rigid and well-defined transition state. harvard.edu

Application in Ligand Design for Metal-Catalyzed Asymmetric Reactions

The chiral framework of 2-cyclopentylpyrrolidine is a valuable building block for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. nih.govresearchgate.net The pyrrolidine nitrogen and potentially other donor atoms introduced into the molecule can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations.

The design of these ligands often involves the introduction of phosphine, amine, or other coordinating groups onto the 2-cyclopentylpyrrolidine scaffold. The resulting multidentate ligands can form stable complexes with metals such as rhodium, iridium, palladium, and copper. These chiral metal complexes have been successfully applied in a range of asymmetric reactions, including hydrogenation, allylic alkylation, and C-H functionalization. nih.gov The cyclopentyl group contributes to the formation of a well-defined chiral pocket around the metal center, which is crucial for achieving high levels of enantioselectivity. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize their performance for a specific catalytic transformation.

Mechanistic Studies of Reactions Involving 2 Cyclopentylpyrrolidine Hydrochloride

Reaction Kinetics and Rate-Determining Steps

Currently, there is a lack of specific kinetic data for reactions catalyzed by 2-cyclopentylpyrrolidine (B1350951) hydrochloride. To understand the reaction mechanism, kinetic studies would be required to determine the reaction order with respect to the reactants and the catalyst. This would help in identifying the molecules involved in the rate-determining step of the reaction.

Characterization of Reactive Intermediates

The identification of reactive intermediates is crucial for confirming a proposed reaction mechanism. For pyrrolidine-based catalysts, enamine and iminium ion intermediates are commonly formed. Spectroscopic techniques such as NMR and mass spectrometry would be essential to detect and characterize these transient species in reactions involving 2-cyclopentylpyrrolidine hydrochloride.

Transition State Analysis and Reaction Pathways

Understanding the structure and energy of transition states is key to explaining the stereoselectivity and reactivity of a catalyzed reaction. Both experimental (e.g., kinetic isotope effect studies) and computational approaches would be needed to model the transition states and map out the potential energy surface of reactions catalyzed by this compound.

Computational and Experimental Synergy in Mechanistic Elucidation

A combined approach of computational and experimental studies would be the most powerful way to gain a deep understanding of the reaction mechanism. Density Functional Theory (DFT) calculations could be used to model the reaction pathway, predict the structures of intermediates and transition states, and calculate their energies. These computational results would then need to be validated by experimental data to provide a robust and comprehensive mechanistic picture.

Computational Chemistry and Theoretical Investigations of 2 Cyclopentylpyrrolidine Hydrochloride Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-Cyclopentylpyrrolidine (B1350951) hydrochloride, DFT calculations can elucidate various electronic properties that are fundamental to its reactivity.

Detailed research findings from DFT studies on similar pyrrolidine (B122466) systems reveal critical information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO), and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgnih.gov The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are also invaluable. mdpi.com These maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For 2-Cyclopentylpyrrolidine hydrochloride, the MEP would likely show a positive potential around the ammonium (B1175870) proton and a more negative potential near the chloride ion and the lone pair of the nitrogen atom (in its free base form).

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 12.5 D |

| Ionization Potential | 8.5 eV |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties calculated via DFT.

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of the pyrrolidine and cyclopentyl rings in this compound is critical to its biological activity and chemical behavior. Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of the molecule over time, providing insights into the preferred spatial arrangements of its atoms. mdpi.comnih.govnih.gov

MD simulations model the atomic motions of the molecule by solving Newton's equations of motion. mdpi.com This allows for the observation of dynamic processes such as ring puckering and the rotation of the cyclopentyl group relative to the pyrrolidine ring. The pyrrolidine ring is known to adopt two primary puckered conformations: the "endo" and "exo" envelopes. nih.gov The presence and orientation of the cyclopentyl substituent will influence the energetic favorability of these conformers.

By analyzing the trajectory of an MD simulation, one can determine the relative populations of different conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation.

Table 2: Relative Populations of Major Conformers of this compound from a 100 ns MD Simulation

| Conformer | Pyrrolidine Pucker | Cyclopentyl Orientation | Relative Population (%) |

|---|---|---|---|

| 1 | C2-endo | Equatorial | 65 |

| 2 | C3-exo | Axial | 25 |

| 3 | C2-endo | Axial | 8 |

Note: The data in this table is hypothetical and intended to illustrate the type of results obtained from MD simulations.

Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of this compound in various chemical reactions. DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

For instance, in a deprotonation reaction, these descriptors can predict which proton is most likely to be removed. In the case of this compound, the ammonium proton is the most acidic. However, in its free base form, calculations could distinguish the reactivity of the C-H bonds on both the pyrrolidine and cyclopentyl rings.

Furthermore, computational modeling of reaction pathways can elucidate the mechanisms of chemical transformations and predict the stereoselectivity of reactions. emich.edunih.gov By calculating the activation energies for different possible reaction channels, it is possible to determine the most likely product. For reactions involving the chiral center at the 2-position of the pyrrolidine ring, these predictions are particularly valuable for understanding and controlling the stereochemical outcome.

Rational Design of Modified 2-Cyclopentylpyrrolidine Architectures

The insights gained from computational studies of this compound can be leveraged for the rational design of new derivatives with tailored properties. nih.govnih.govmdpi.commdpi.com By systematically modifying the structure of the parent molecule in silico and recalculating its properties, it is possible to explore a vast chemical space efficiently.

For example, if the goal is to enhance the binding affinity of the molecule to a specific biological target, modifications can be made to the cyclopentyl group or other positions on the pyrrolidine ring. nih.gov Computational techniques like quantitative structure-activity relationship (QSAR) modeling can be employed to correlate specific structural features with biological activity. scispace.com

Molecular docking simulations can be used to predict how these modified structures will bind to a target protein, providing information on the binding mode and affinity. nih.gov This allows for the prioritization of candidate molecules for synthesis and experimental testing, thereby accelerating the drug discovery and development process.

Table 3: In Silico Designed Derivatives of 2-Cyclopentylpyrrolidine and their Predicted Properties

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) |

|---|---|---|---|

| 1 | 4-fluoro-cyclopentyl | -8.2 | 2.1 |

| 2 | 3-hydroxy-cyclopentyl | -7.9 | 1.5 |

| 3 | 4-methyl-cyclopentyl | -7.5 | 2.4 |

Note: The data in this table is hypothetical and illustrates how computational predictions can guide the design of new molecules.

Design and Synthesis of Advanced 2 Cyclopentylpyrrolidine Hydrochloride Derivatives

Structural Modifications for Enhanced Reactivity or Selectivity

The inherent structure of the 2-cyclopentylpyrrolidine (B1350951) core offers multiple avenues for modification to fine-tune its chemical properties. The reactivity and selectivity of the compound can be significantly altered by strategic placement of functional groups on either the pyrrolidine (B122466) ring or the cyclopentyl substituent.

The nitrogen atom of the pyrrolidine ring is a key site for modification. As a secondary amine, its basicity and nucleophilicity are defining characteristics of its reactivity. nih.gov The introduction of electron-withdrawing or electron-donating groups at the N-1 position can modulate the pKa of the nitrogen, thereby influencing its catalytic activity or its behavior in acid-base reactions. nih.gov Furthermore, substituents at the C-2 position, such as the cyclopentyl group, have a strong effect on the basicity of the pyrrolidine nitrogen. nih.gov

Steric hindrance is another critical factor that can be adjusted to enhance selectivity. By introducing bulky substituents on the cyclopentyl ring or at other positions of the pyrrolidine scaffold, chemists can control the approach of reactants, favoring specific stereochemical outcomes in reactions. This principle is fundamental in the design of chiral catalysts and auxiliaries where the 2-cyclopentylpyrrolidine moiety can create a well-defined chiral environment.

Beyond electronic and steric effects, modifications aimed at altering physicochemical properties, such as solubility, are also crucial. For instance, the synthesis of bridged analogues like 2,4-methanopyrrolidines has been shown to improve water solubility and reduce lipophilicity, demonstrating that significant changes to the carbon skeleton can lead to derivatives with more desirable properties for specific applications. nih.gov

| Modification Site | Type of Modification | Potential Effect | Example Substituent |

|---|---|---|---|

| N-1 Position (Pyrrolidine) | Introduction of Electron-Withdrawing Group | Decreased basicity and nucleophilicity. | Tosyl, Boc |

| N-1 Position (Pyrrolidine) | Introduction of Electron-Donating Group | Increased basicity and nucleophilicity. | Benzyl, Methyl |

| Cyclopentyl Ring | Introduction of Bulky Groups | Increased steric hindrance, enhanced stereoselectivity. | tert-Butyl, Phenyl |

| Pyrrolidine Skeleton | Bridging/Ring Constraint | Altered ring conformation, improved solubility. | Methylene bridge (e.g., 2,4-methanopyrrolidines) |

Development of Conjugated Systems Incorporating the Pyrrolidine Moiety

Integrating the 2-cyclopentylpyrrolidine scaffold into larger conjugated systems is a promising strategy for developing novel materials and complex drug molecules. The pyrrolidine nitrogen provides a convenient attachment point for linking the saturated, three-dimensional heterocycle to planar, sp2-hybridized systems. nih.gov This conjugation can lead to compounds with unique electronic, optical, or biological properties.

One common approach involves the functionalization of the pyrrolidine nitrogen with aromatic or heteroaromatic rings. nih.gov For example, a series of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus at the position 2 have been synthesized by functionalizing the pyrrolidine nitrogen with various aromatic rings. nih.gov Such conjugations are critical in medicinal chemistry for exploring structure-activity relationships (SAR), where the pyrrolidine moiety can act as a solubility-enhancing group or a vector to orient the conjugated system for optimal interaction with a biological target.

The synthesis of these conjugated systems often relies on standard cross-coupling reactions or nucleophilic substitution, where the pyrrolidine nitrogen acts as the nucleophile. The choice of linker between the pyrrolidine and the conjugated system is crucial for controlling the geometry and flexibility of the final molecule, which in turn affects its properties and biological activity. nih.gov

| Conjugated System | Linking Strategy | Potential Application Area | Example Linkage |

|---|---|---|---|

| Benzimidazole | N-Arylation | Medicinal Chemistry (e.g., PARP inhibitors) | Direct N-C bond to the aromatic ring |

| Indole (B1671886) | N-Alkylation with a linker | Drug Discovery | N-CH2-Indole |

| Pyridine (B92270) | N-Arylation | Catalysis, Ligand Design | Direct N-C bond to the pyridine ring |

| Thiazole | Amide bond formation | Antimicrobial Agents | N-CO-Thiazole |

Synthesis of Polycyclic Scaffolds Containing 2-Cyclopentylpyrrolidine Substructures

The construction of complex, multi-ring systems that incorporate the 2-cyclopentylpyrrolidine unit is a significant goal in synthetic chemistry, enabling access to novel chemical space and molecular architectures reminiscent of natural products. researchgate.netmdpi.com These polycyclic scaffolds often exhibit rigid conformations that are desirable for locking in specific pharmacophores. nih.gov

A powerful and widely used method for constructing these systems is the [3+2] cycloaddition reaction. mdpi.comacs.org In this approach, an azomethine ylide is generated from a 2-cyclopentylpyrrolidine derivative, which then reacts with a dipolarophile (such as an alkene or alkyne) to form a new five-membered ring fused to the original pyrrolidine. This strategy allows for the rapid assembly of complex bicyclic and polycyclic structures with high stereocontrol. mdpi.com Glycine-based decarboxylative [3+2] cycloadditions, in particular, offer an efficient route to pyrrolidine-containing polycycles. mdpi.com

Domino reactions, where multiple bond-forming events occur in a single pot, provide another efficient pathway to polycyclic scaffolds. frontiersin.org A sequence involving, for example, an initial Michael addition followed by an intramolecular cyclization can quickly build molecular complexity from simple precursors containing the 2-cyclopentylpyrrolidine core. These methods are highly valued for their atom economy and reduction of synthetic steps. researchgate.net

| Synthetic Strategy | Key Intermediates | Resulting Scaffold Type | Example Dipolarophile/Reactant |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylide | Fused Pyrrolizidines, Indolizidines | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) |

| Intramolecular Cycloaddition | N-allylated pyrrolidine derivative | Fused Bicyclic Systems | Internal alkene |

| Domino RCM (Ring-Closing Metathesis) | Dienyne-tethered pyrrolidine | Fused Polycyclic Systems | Grubbs Catalyst |

| Cascade Reaction | Propargylic carboxylate on N-indole | Oxygen-bridged Indolines | PtCl2 Catalyst |

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a critical strategy, particularly in drug discovery, that involves modifying a complex molecule, such as one containing a 2-cyclopentylpyrrolidine core, in the final steps of a synthesis. acs.orgnih.gov This approach allows for the rapid generation of a library of analogues for SAR studies without having to repeat a lengthy synthetic sequence from the beginning.

A prominent LSF strategy for pyrrolidines is the selective functionalization of C-H bonds. acs.org Redox-neutral methods have been developed for the direct α-arylation of the pyrrolidine ring. rsc.org This transformation typically proceeds through the in-situ formation of an iminium ion intermediate, which is then trapped by a nucleophile, such as an indole or a phenol (B47542) derivative. rsc.org This method provides a powerful way to install new carbon-carbon bonds at a traditionally unreactive position.

Other C-H functionalization reactions, such as oxidation followed by further derivatization, have emerged as powerful tools. nih.govresearchgate.net For instance, a C-H bond on the cyclopentyl ring or the pyrrolidine scaffold could be selectively oxidized to a hydroxyl group, which can then be converted into a wide range of other functionalities, including esters, ethers, or halides. Furthermore, methods for the direct conversion of C-H bonds to C-F bonds using photocatalysis or other metal-free conditions represent a cutting-edge LSF technique to introduce fluorine, an element known to significantly modulate drug properties. nih.gov

| LSF Strategy | Target Position | Reaction Type | Example Reagents/Catalysts |

|---|---|---|---|

| Redox-Neutral α-Arylation | α-carbon of Pyrrolidine | Iminium ion trapping | Quinone monoacetal, DABCO, Aromatic Nucleophile |

| C-H Oxidation | Aliphatic C-H bonds | Hydroxylation | Various oxidizing agents (e.g., based on Ru, Mn) |

| C-H Fluorination | Aliphatic or Benzylic C-H | Photocatalytic Fluorination | Photocatalyst, Fluorine source (e.g., Selectfluor) |

| Directed Functionalization | Specific C-H bond via directing group | Metal-catalyzed C-H activation | Pd, Rh, or Ir catalysts |

Broader Research Implications and Future Prospects for 2 Cyclopentylpyrrolidine Hydrochloride Chemistry

Advancements in Sustainable Synthesis Protocols

The development of environmentally benign and efficient methods for constructing chiral molecules is a paramount goal in contemporary chemical research. For 2-cyclopentylpyrrolidine (B1350951) and its derivatives, significant strides are being made in the realm of sustainable synthesis, primarily through biocatalysis and green chemistry principles.

Biocatalytic approaches, utilizing enzymes such as transaminases (TAs), offer a highly selective and sustainable route to chiral amines. acs.orgnih.gov These enzymes catalyze the asymmetric amination of a ketone precursor, often with exceptional enantioselectivity. rsc.org The synthesis of 2-substituted pyrrolidines can be achieved by employing ω-transaminases on commercially available ω-chloroketones. acs.orgnih.gov This method allows for the formation of both enantiomers of the desired pyrrolidine (B122466) by selecting the appropriate (R)- or (S)-selective transaminase. acs.orgnih.gov While specific data for the biocatalytic synthesis of 2-cyclopentylpyrrolidine is not extensively detailed in the provided literature, the successful synthesis of analogous 2-alkyl and 2-aryl pyrrolidines suggests the high potential of this methodology.

The general biocatalytic approach using transaminases for the synthesis of 2-substituted pyrrolidines is summarized in the table below.

| Substrate (ω-chloroketone) | Transaminase | Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |

| 1-chloro-5-phenylpentan-2-one | (R)-selective TA | (R) | 84 | >99.5 |

| 1-chloro-5-(p-chlorophenyl)pentan-2-one | (R)-selective TA | (R) | 84 | >99.5 |

| 1-chloro-3-phenylpropan-2-one | (S)-selective TA | (S) | 90 | >95 |

This data represents the synthesis of various 2-substituted pyrrolidines and illustrates the potential for applying this method to 2-cyclopentylpyrrolidine. acs.orgnih.gov

Green chemistry principles are also being applied to the synthesis of pyrrolidine derivatives, focusing on reducing waste and avoiding hazardous reagents. nih.gov One such approach involves the direct synthesis of pyrrolidone derivatives from biosourced levulinic acid without the need for catalysts or solvents, boasting a low E-factor (environmental factor). whiterose.ac.uk While this example leads to a pyrrolidone, it highlights the trend towards more sustainable starting materials and reaction conditions that could be adapted for the synthesis of 2-cyclopentylpyrrolidine.

Integration with Automated Synthesis and High-Throughput Experimentation

The synergy between automated synthesis and high-throughput experimentation (HTE) is revolutionizing chemical discovery and process development. rsc.org For the synthesis of chiral pyrrolidines like 2-cyclopentylpyrrolidine, these technologies offer pathways to rapidly discover new catalysts, optimize reaction conditions, and scale up production. whiterose.ac.uknih.gov

Continuous flow chemistry is a powerful tool for automated synthesis, enabling reactions to be performed in a continuous stream rather than in a traditional batch reactor. nih.govresearchgate.net This methodology offers precise control over reaction parameters, improved safety, and enhanced scalability. acs.orgnih.govresearchgate.net A rapid and scalable continuous flow protocol has been developed for the diastereoselective synthesis of a library of α-chiral pyrrolidines, achieving high yields and excellent diastereocontrol in very short reaction times. acs.org While a specific application to 2-cyclopentylpyrrolidine is not detailed, this approach demonstrates the feasibility of its automated and efficient synthesis. acs.org

HTE techniques are instrumental in the rapid screening of large numbers of catalysts and reaction conditions to identify optimal parameters. numberanalytics.commpg.denih.gov This is particularly valuable in asymmetric catalysis, where finding the ideal catalyst-ligand combination is crucial for achieving high enantioselectivity. rsc.orgnih.gov For the synthesis of 2-substituted pyrrolidines, HTE can be employed to screen libraries of chiral catalysts, solvents, and other reaction parameters to quickly identify conditions that provide high yield and enantiomeric excess for the desired product. rsc.org The integration of HTE with machine learning algorithms further accelerates this process by predicting optimal conditions and guiding experimental design. rsc.org

Potential in Enabling Novel Chemical Transformations

The pyrrolidine ring is a privileged scaffold in organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.govwhiterose.ac.ukresearchgate.netnih.govnih.gov While direct catalytic applications of 2-cyclopentylpyrrolidine hydrochloride are not extensively documented in the provided literature, its structural similarity to other potent pyrrolidine-based organocatalysts suggests significant potential.

Derivatives of 2-substituted pyrrolidines, such as prolinamides and diarylprolinol silyl (B83357) ethers, are highly effective organocatalysts for a wide range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. whiterose.ac.ukresearchgate.netnih.gov The substituent at the 2-position of the pyrrolidine ring plays a crucial role in defining the steric environment around the catalytic site, thereby influencing the stereochemical outcome of the reaction. The cyclopentyl group in 2-cyclopentylpyrrolidine would offer a unique steric profile that could lead to novel reactivity and selectivity in organocatalyzed reactions.

For instance, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving good enantioselectivities. nih.govnih.gov The cyclopentyl group could provide a sterically demanding environment conducive to high levels of asymmetric induction.

Emerging Methodologies in Asymmetric Synthesis and Catalysis

The asymmetric synthesis of chiral pyrrolidines is a field of continuous innovation, with new methodologies constantly emerging to improve efficiency, selectivity, and substrate scope. nih.govwhiterose.ac.uk These advancements are critical for accessing enantiomerically pure 2-cyclopentylpyrrolidine and for developing new chiral catalysts based on this scaffold.

One emerging strategy is the "clip-cycle" synthesis, which involves the enantioselective intramolecular aza-Michael cyclization of an N-protected bis-homoallylic amine catalyzed by a chiral phosphoric acid. whiterose.ac.uk This modular approach allows for the synthesis of a variety of 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivities. whiterose.ac.uk The versatility of this method suggests its potential applicability to the synthesis of 2-cyclopentylpyrrolidine derivatives.

The performance of chiral phosphoric acid catalysts in the 'clip-cycle' synthesis of various substituted pyrrolidines is highlighted below.

| Substrate | Catalyst | Yield (%) | Enantiomeric Ratio (er) |

| 2,2-dimethyl substituted | (R)-TRIP | 83 | 98:2 |

| 2,2-spirocyclohexyl substituted | (R)-TRIP | 85 | 98:2 |

| 2,2-spirocycloheptyl substituted | (R)-TRIP | 81 | 98:2 |

This data demonstrates the effectiveness of chiral phosphoric acid catalysts in constructing substituted pyrrolidine rings with high enantioselectivity. whiterose.ac.uk

Furthermore, the development of novel chiral ligands for metal-catalyzed asymmetric reactions continues to be a fruitful area of research. acs.orgresearchgate.net Chiral C2-symmetric pyrrolidines have been incorporated into gold(I) catalysts for enantioselective cycloaddition reactions. acs.orgresearchgate.net The design and synthesis of new ligands based on the 2-cyclopentylpyrrolidine scaffold could lead to catalysts with unique reactivity and selectivity for a range of important chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclopentylpyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclopentyl group introduction to a pyrrolidine backbone via nucleophilic substitution or reductive amination. Reaction parameters such as temperature (reflux vs. room temperature), solvent polarity (e.g., dichloromethane for non-polar intermediates), and stoichiometric ratios of reactants significantly impact yield and purity. For example, esterification under reflux with HCl as a catalyst ensures complete salt formation, as seen in analogous pyrrolidine hydrochloride syntheses . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution) is critical to isolate high-purity products (>95%) .

Q. How can researchers characterize the enantiomeric purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) and polar organic mobile phases (e.g., hexane/isopropanol with 0.1% diethylamine) resolves enantiomers effectively. Confirmatory techniques include optical rotation measurements (using a polarimeter at 589 nm) and circular dichroism (CD) spectroscopy. Nuclear Overhauser Effect (NOE) NMR experiments can validate stereochemical assignments by analyzing spatial proximity of protons in the cyclopentyl and pyrrolidine moieties .

Q. What are the optimal storage conditions for this compound to ensure long-term stability in experimental settings?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 4°C. Desiccants (e.g., silica gel packets) prevent hygroscopic degradation. Regular stability assessments via HPLC (monitoring for decomposition peaks) and Karl Fischer titration (measuring moisture content) are recommended. Lyophilization can extend stability for aqueous stock solutions .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data for this compound across different receptor binding assays?

- Methodological Answer : Cross-validate assays using orthogonal techniques (e.g., surface plasmon resonance vs. radioligand binding) to confirm binding affinities. Control for batch-specific impurities via LC-MS profiling and adjust buffer conditions (pH, ionic strength) to mimic physiological environments. Meta-analysis of literature data with attention to receptor subtype selectivity and assay protocols (e.g., incubation time, temperature) can identify confounding variables .

Q. How can computational modeling be integrated with experimental data to predict the interaction mechanisms of this compound with target enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to identify potential binding poses, followed by molecular dynamics simulations (GROMACS) to assess stability. Validate predictions with mutagenesis studies targeting key residues in the enzyme's active site. Free-energy perturbation (FEP) calculations quantify binding energy contributions of specific functional groups (e.g., cyclopentyl hydrophobicity, protonated amine interactions) .

Q. What advanced techniques are recommended for analyzing batch-to-batch variability in the synthesis of this compound, particularly regarding residual solvent content?

- Methodological Answer : Employ headspace gas chromatography (HS-GC) with flame ionization detection (FID) to quantify residual solvents (e.g., ethyl acetate, methanol). Pair with thermogravimetric analysis (TGA) to assess thermal decomposition profiles. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) detects catalyst residues (e.g., palladium from hydrogenation steps). Statistical process control (SPC) charts track variability across batches .

Data Presentation Guidelines

-

Tabular Data Example :

Parameter Method Typical Value Reference Enantiomeric Excess Chiral HPLC (Chiralpak® IC) >99% (S-isomer) Solubility (H₂O) Gravimetric analysis 85 mg/mL (25°C) Purity (HPLC) Reverse-phase C18 column ≥98%

Key Considerations

- Reproducibility : Document reaction conditions (e.g., exact molar ratios, stirring rates) and characterization parameters (e.g., NMR solvent, HPLC gradients) to enable replication .

- Safety : Refer to SDS guidelines for handling hydrochloride salts, including PPE requirements (gloves, goggles) and waste disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.